![molecular formula C13H11NO2 B1532381 5-(m-Tolyl)picolinic acid CAS No. 1226205-54-4](/img/structure/B1532381.png)
5-(m-Tolyl)picolinic acid
Overview
Description
5-(m-Tolyl)picolinic acid is a product intended for research use. It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid . Picolinic acid is a white solid that is soluble in water .
Synthesis Analysis
The synthesis of picolinic acid compounds, including 5-(m-Tolyl)picolinic acid, has been studied in the context of their potential as synthetic auxin herbicides . Using the structural skeleton of recently launched picolinate compounds as a template, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .Molecular Structure Analysis
While specific molecular structure analysis for 5-(m-Tolyl)picolinic acid was not found, studies on similar compounds like 3-methyl picolinic acid have been conducted . These studies involve scaled quantum mechanical calculations using density functional theory .Chemical Reactions Analysis
The chemical reactions involving picolinic acid compounds have been explored in the context of their herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .Physical And Chemical Properties Analysis
5-(m-Tolyl)picolinic acid has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Auxin Herbicides
5-(m-Tolyl)picolinic acid: derivatives have been explored for their potential as synthetic auxin herbicides. These compounds mimic the action of natural plant hormones and are used to control unwanted vegetation, particularly broadleaf weeds . The structural skeleton of picolinic acid serves as a template for designing novel herbicides with improved efficacy and selectivity.
Molecular Docking Studies
The interaction of 5-(m-Tolyl)picolinic acid derivatives with plant hormone receptors, such as the auxin-signaling F-box protein 5 (AFB5), can be studied through molecular docking analyses. This helps in understanding the binding efficiency and guiding the synthesis of more potent herbicidal compounds .
Structure-Activity Relationship (SAR)
The herbicidal activity of 5-(m-Tolyl)picolinic acid derivatives can be correlated with their chemical structure to develop a structure-activity relationship (SAR). This relationship aids in predicting the biological activity of new compounds and streamlining the discovery of effective herbicides .
Solubility and Crystallization Research
Picolinic acid, including its derivatives, is studied for its solubility and crystallization properties in various solvents. This research is crucial for the development of pharmaceuticals and agrochemicals, where solubility plays a significant role in the bioavailability and stability of the compounds .
Chelation Therapy
5-(m-Tolyl)picolinic acid: may have applications in chelation therapy, where it can form complexes with metal ions. For instance, picolinic acid is known to chelate zinc, which can then be used to increase zinc levels in the body when taken orally .
Endogenous Metabolite Research
As an endogenous metabolite of tryptophan, picolinic acid and its derivatives can be studied for their role in human metabolism and potential implications in various metabolic disorders .
Lead Structures in Drug Discovery
The 5-(m-Tolyl)picolinic acid framework can serve as a lead structure in the discovery of new drugs. Its ability to interact with biological receptors and enzymes makes it a valuable scaffold for medicinal chemistry research .
Safety And Hazards
While specific safety data for 5-(m-Tolyl)picolinic acid was not found, general safety data for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash hands and face thoroughly after handling, and not to eat, drink, or smoke when using this product .
Future Directions
properties
IUPAC Name |
5-(3-methylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCAKMPPRCRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679298 | |
Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)picolinic acid | |
CAS RN |
1226205-54-4 | |
Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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